1-(2,6-Difluorophenyl)-3-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea
Description
1-(2,6-Difluorophenyl)-3-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea is a urea-based small molecule characterized by a 2,6-difluorophenyl group and a pyridinylmethyl moiety substituted with a thiophene ring. Its molecular formula is C₁₈H₁₃F₂N₃OS, with a molecular weight of 373.39 g/mol. The compound’s structural uniqueness arises from the combination of fluorine atoms (enhancing lipophilicity and metabolic stability) and the thiophene-pyridine hybrid system, which may facilitate π-π interactions in biological targets.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3OS/c18-13-3-1-4-14(19)16(13)22-17(23)21-9-11-7-12(10-20-8-11)15-5-2-6-24-15/h1-8,10H,9H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRCPZFKKDPNLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC2=CC(=CN=C2)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea typically involves the following steps:
Formation of the Urea Moiety: This can be achieved by reacting an amine with an isocyanate under mild conditions.
Attachment of the Difluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a difluorobenzene derivative reacts with a nucleophile.
Incorporation of the Thiophenyl-Pyridinyl Group: This can be done through a cross-coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-3-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for further investigation in drug development:
1. Anticancer Activity
Research indicates that derivatives of urea compounds, including similar structures to 1-(2,6-Difluorophenyl)-3-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea, demonstrate significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar scaffolds can inhibit the growth of melanoma and renal cancer cell lines effectively. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis .
2. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Compounds with similar urea functionalities have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases.
3. Antimicrobial Activity
The presence of thiophene and pyridine rings in the structure indicates possible antimicrobial properties. Research has shown that compounds with these moieties can exhibit activity against both bacterial and fungal strains, suggesting that this compound could be explored for its potential as an antimicrobial agent.
Case Studies and Research Findings
Several studies have investigated the biological efficacy of compounds related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Evaluated the anticancer activity of structurally related thio/urea derivatives, revealing broad-spectrum antitumor activity with selective cytotoxicity across various cancer cell lines. |
| Study 2 | Investigated the synthesis and characterization of similar compounds, noting significant inhibitory effects on target enzymes involved in cancer progression. |
| Study 3 | Assessed the antitubercular activity of synthesized derivatives, demonstrating effective inhibition against Mycobacterium tuberculosis with MIC values as low as 25 μM. |
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea would depend on its specific biological target. Generally, such compounds may act by:
Inhibiting Enzymes: Binding to the active site of an enzyme and preventing its activity.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.
Interfering with Protein-Protein Interactions: Disrupting interactions between proteins that are crucial for certain biological processes.
Comparison with Similar Compounds
Structural Differences :
- Substituent : Replacement of thiophen-2-yl (sulfur-containing heterocycle) with furan-3-yl (oxygen-containing heterocycle).
- Molecular Formula : C₁₇H₁₃F₂N₃O₂ (BJ48983) vs. C₁₈H₁₃F₂N₃OS (target compound).
- Molecular Weight : 329.30 g/mol (BJ48983) vs. 373.39 g/mol (target compound).
Implications :
- Metabolic Stability : Sulfur in thiophene is less prone to oxidative metabolism than furan’s oxygen, suggesting improved metabolic stability for the target compound.
| Property | Target Compound | BJ48983 (Furan Analog) |
|---|---|---|
| Heterocycle | Thiophen-2-yl (C₄H₃S) | Furan-3-yl (C₄H₃O) |
| Molecular Weight | 373.39 g/mol | 329.30 g/mol |
| LogP (Predicted) | ~3.2 (higher lipophilicity) | ~2.8 (moderate lipophilicity) |
Comparison with Factor VIIa-Bound Urea Derivative (PDB Structure)
A related urea derivative, 1-(2,6-difluorophenyl)-3-[[3-[5-hydroxy-4-(1H-pyrrolo[3,2-c]pyridin-2-yl)pyrazol-1-yl]phenyl]methyl]urea , crystallized with Factor VIIa, reveals key structural and functional insights :
Structural Differences :
- Pyridine Substituent : The target compound’s thiophen-2-yl-pyridin-3-yl group contrasts with the pyrazolyl-pyrrolopyridinyl system in the Factor VIIa inhibitor.
- Complexity: The Factor VIIa inhibitor features additional hydrogen-bond donors (hydroxyl group) and a fused bicyclic system, likely enhancing target affinity.
Functional Implications :
- Binding Interactions : The Factor VIIa inhibitor’s pyrazole and pyrrolopyridine groups enable multi-site interactions (e.g., hydrogen bonding, aromatic stacking), whereas the target compound’s thiophene-pyridine system may prioritize hydrophobic or π-π interactions.
Research Findings and Implications
- Synthetic Accessibility : The furan analog (BJ48983) is commercially available, indicating feasible synthesis routes for the target compound .
- Biological Potential: The Factor VIIa inhibitor’s structural complexity correlates with high-affinity binding, suggesting that the target compound’s simpler design may trade potency for improved pharmacokinetics (e.g., solubility, bioavailability).
Biological Activity
1-(2,6-Difluorophenyl)-3-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the difluorophenyl group, thiophenyl group, and a pyridine moiety, suggest diverse interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C14H12F2N5OS
- Molecular Weight : Approximately 345.4 g/mol
The compound is characterized by its ability to engage in various chemical reactions, including oxidation and substitution, which can influence its biological activity.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The presence of the triazole ring suggests potential inhibition of critical enzymes involved in metabolic pathways. The compound may modulate signaling pathways by binding to molecular targets, leading to various pharmacological effects.
Anticancer Properties
Research has indicated that derivatives of similar compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related urea derivatives demonstrate IC50 values in the low micromolar range against lung cancer (A549) and colorectal cancer (HCT-116) cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 ± 0.10 |
| Sorafenib | A549 | 2.12 ± 0.18 |
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | HCT-116 | 3.90 ± 0.33 |
| Sorafenib | HCT-116 | 2.25 ± 0.71 |
These findings suggest that the compound could serve as a lead for developing new anticancer agents targeting specific pathways such as Raf/MEK/ERK.
Case Studies
- Synthesis and Evaluation : A study synthesized a series of related urea derivatives and evaluated their antiproliferative activity using the MTT assay across multiple cancer cell lines. The results revealed that many compounds exhibited potent inhibitory effects comparable to established drugs like Sorafenib .
- Structure-Activity Relationship (SAR) : Analysis of SAR indicated that modifications on the pyridine ring significantly influenced the antiproliferative activity of these compounds. Specifically, the introduction of electron-withdrawing groups enhanced potency against cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2,6-difluorophenyl)-3-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of urea derivatives typically involves coupling aryl isocyanates with amines under controlled conditions. For example, analogous compounds like N-(2,6-dichlorophenyl)-N’-3-pyridinyl urea are synthesized using coupling agents (e.g., carbonyldiimidazole or dicyclohexylcarbodiimide) in solvents such as dimethylformamide or dichloromethane under reflux . For the target compound, substituting 2,6-difluoroaniline and 5-(thiophen-2-yl)pyridin-3-ylmethylamine as precursors is plausible. Optimization may include adjusting solvent polarity (e.g., dichloromethane vs. toluene), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents.
Q. How can researchers characterize the structural purity of this compound?
- Methodological Answer : High-resolution techniques are essential:
- X-ray crystallography (as demonstrated for 1-(2,6-difluorobenzoyl)-3-(2,3,5-trichlorophenyl)urea in ) confirms stereochemistry and hydrogen-bonding patterns.
- NMR spectroscopy (¹H/¹³C) identifies substituent integration and coupling constants, particularly for distinguishing thiophene and pyridine protons.
- Mass spectrometry (HRMS or LC-MS) validates molecular weight and fragmentation patterns.
- HPLC with UV detection monitors purity (>95% recommended for biological assays) .
Q. What solvent systems are suitable for in vitro solubility testing?
- Methodological Answer : Solubility in polar aprotic solvents like DMSO (61–100 mg/mL for structurally related urea derivatives) is typical for preliminary assays . For aqueous compatibility, use co-solvents like PEG-400 or cyclodextrin-based formulations. Solubility parameters (logP ~3.7, PSA ~182 Ų) suggest moderate hydrophobicity, requiring empirical testing in buffers (e.g., PBS at pH 7.4) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?
- Methodological Answer :
- Core modifications : Replace the thiophene ring with furan or benzene to assess electronic effects on target binding .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to modulate lipophilicity and potency .
- Biological assays : Use enzyme inhibition assays (e.g., kinase or receptor binding) and cell-based models (e.g., cancer cell proliferation) to quantify IC₅₀ values. Compare with analogs like N-(2,6-dichlorophenyl)-N’-3-pyridinyl urea, which shows activity in cancer and inflammation models .
Q. What strategies can resolve contradictions in enzyme inhibition data across different assay platforms?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or off-target effects.
- Orthogonal validation : Use surface plasmon resonance (SPR) to measure direct binding kinetics alongside enzymatic activity .
- Cellular target engagement : Employ techniques like CETSA (Cellular Thermal Shift Assay) to confirm target modulation in live cells .
- Control experiments : Include known inhibitors (e.g., dasatinib for kinase studies) and null-activity analogs to benchmark results .
Q. How can in vivo pharmacokinetic (PK) and toxicity profiles be optimized for this compound?
- Methodological Answer :
- PK studies : Administer the compound via oral gavage or IV in rodent models. Monitor plasma half-life, bioavailability, and tissue distribution using LC-MS/MS. Structural analogs like relugolix (a GnRH antagonist) show oral bioavailability >30%, guided by logP (~3.7) and PSA (~182 Ų) .
- Toxicity screening : Conduct acute toxicity studies (LD₅₀) and subchronic assays (28-day repeat dose). For urea derivatives, prioritize renal and hepatic toxicity markers (e.g., serum creatinine, ALT/AST) .
Q. What computational methods are effective for predicting binding modes with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinases or GPCRs). Validate with crystal structures of related urea-protein complexes .
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of binding poses and identify key residues (e.g., hydrogen bonds with backbone carbonyls) .
- Free energy calculations : Apply MM/GBSA or FEP+ to predict binding affinities and guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
